N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an oxalic acid moiety
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyrazole derivative and pyrrolidine precursor.
One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with N-methylpyrrolidin-3-amine under reductive amination conditions.
The reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol.
Industrial Production Methods:
Industrial production may involve optimizing the synthetic route for large-scale synthesis, ensuring cost-effectiveness and high yield.
Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation products may include pyrazole-4-carboxylic acids or pyrrolidin-3-ones.
Reduction products may include reduced pyrazoles or pyrrolidines.
Substitution products can vary widely depending on the nucleophile used.
Chemistry:
The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
It may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Potential biological activity may be explored in drug discovery, particularly in targeting enzymes or receptors.
The compound could be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine:
Research into the compound's pharmacological properties may reveal potential therapeutic applications.
It could be investigated for its effects on various biological pathways and its potential as a lead compound in drug development.
Industry:
The compound may find use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The pyrazole and pyrrolidine rings may play a role in binding to these targets, influencing their activity.
Comparison with Similar Compounds
N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the oxalic acid moiety.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring but different substituents on the phenyl group.
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring with different methyl groups.
Uniqueness:
The presence of the oxalic acid moiety in N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-3-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.C2H2O4/c1-13(10-3-4-11-6-10)7-9-5-12-14(2)8-9;3-1(4)2(5)6/h5,8,10-11H,3-4,6-7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUFZSKNBGDKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.